Cas no 5459-58-5 (butyl 2-cyanoacetate)

butyl 2-cyanoacetate structure
butyl 2-cyanoacetate structure
商品名:butyl 2-cyanoacetate
CAS番号:5459-58-5
MF:C7H11NO2
メガワット:141.1677
MDL:MFCD00001941
CID:45907
PubChem ID:79571

butyl 2-cyanoacetate 化学的及び物理的性質

名前と識別子

    • Butyl 2-cyanoacetate
    • Cyano acetic acid butyl ester
    • Acetic acid, cyano-, butyl ester
    • cyano-aceticacibutylester
    • BUTYL CYANOACETATE
    • BUTYL CYANOACETATE(N-)
    • CYANOACETIC ACID N-BUTYL ESTER
    • CYANOACETIC N-BUTYL ESTER
    • BCYA
    • AButyl cyanoacetate
    • N-Butyl Cyanoacetate
    • Tert butyl cyanoacetate
    • Cyanoacetic Acid Butyl Ester
    • Acetic acid, 2-cyano-, butyl ester
    • F9H6L20VOH
    • DJACTCNGCHPGOI-UHFFFAOYSA-N
    • butyl 2-cyanoethanoate
    • Butyl cyanoacetate, 95%
    • DSSTox_RID_80229
    • DSSTox_CID_24439
    • DSSTox_GSID_44439
    • KSC601Q4H
    • 2-cyanoacetic acid butyl ester
    • K
    • DTXCID9024439
    • N-BUTYL .ALPHA.-CYANOACETATE
    • EC 226-730-1
    • 5459-58-5
    • MFCD00001941
    • NCGC00255746-01
    • W-105614
    • BRN 1761735
    • EN300-21392
    • FT-0658092
    • A830258
    • Butyl cyanoacetate, Lonza quality, >=99.0% (GC)
    • FS-4205
    • E83020
    • Q27277852
    • Tox21_302126
    • NS00004036
    • SCHEMBL317392
    • EINECS 226-730-1
    • CS-W016439
    • NSC-24260
    • UNII-F9H6L20VOH
    • CHEMBL3186378
    • NSC24260
    • AKOS009031192
    • DTXSID1044439
    • NSC 24260
    • CAS-5459-58-5
    • N-BUTYL ALPHA-CYANOACETATE
    • butyl 2-cyanoacetate
    • MDL: MFCD00001941
    • インチ: 1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3
    • InChIKey: DJACTCNGCHPGOI-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])C#N)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
    • BRN: 1761735

計算された属性

  • せいみつぶんしりょう: 141.07900
  • どういたいしつりょう: 141.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: 無色または淡黄色の液体[1]
  • 密度みつど: 0.998-1.002 g/mL at 20 °C
    0.993 g/mL at 25 °C(lit.)
  • ゆうかいてん: -80
  • ふってん: 231°C(lit.)
  • フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >
  • 屈折率: n20/D 1.425(lit.)
  • すいようせい: 不溶性
  • PSA: 50.09000
  • LogP: 1.24338
  • ようかいせい: 水に溶けず、エタノールに混ぜて溶かすことができる。[7]
  • かんど: 空気に敏感である

butyl 2-cyanoacetate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H312-H315-H319-H332-H335
  • 警告文: P261-P280-P305 + P351 + P338
  • 危険物輸送番号:UN 3276 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26-S27-S36/37/39
  • RTECS番号:AG3692500
  • 危険物標識: Xn
  • リスク用語:R20/21/22; R36/37/38
  • 包装カテゴリ:III
  • 包装グループ:III
  • 包装等級:III
  • セキュリティ用語:S26;S36/37/39
  • ちょぞうじょうけん:火元から遠ざかる。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

butyl 2-cyanoacetate 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

butyl 2-cyanoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0833979343-25g
butyl 2-cyanoacetate
5459-58-5 99%
25g
¥ 202.4 2024-07-19
Enamine
EN300-21392-5.0g
butyl 2-cyanoacetate
5459-58-5 95%
5g
$26.0 2023-05-26
Enamine
EN300-21392-100.0g
butyl 2-cyanoacetate
5459-58-5 95%
100g
$99.0 2023-05-26
abcr
AB135218-500 g
Cyanoacetic acid n-butyl ester; 98%
5459-58-5
500g
€215.20 2022-06-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830315-100g
n-Butyl cyanoacetate
5459-58-5 98%
100g
228.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B133488-2.5kg
butyl 2-cyanoacetate
5459-58-5 ≥98%
2.5kg
¥1916.90 2023-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
245704-100ML
butyl 2-cyanoacetate
5459-58-5 95%
100ML
¥653.95 2022-02-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0440-25G
Butyl Cyanoacetate
5459-58-5 >98.0%(GC)
25g
¥175.00 2023-06-14
Apollo Scientific
OR939724-100g
N-Butyl cyanoacetate
5459-58-5 98%
100g
£49.00 2023-08-31
Apollo Scientific
OR939724-500g
N-Butyl cyanoacetate
5459-58-5 99+%
500g
£98.00 2025-02-20

butyl 2-cyanoacetate 関連文献

butyl 2-cyanoacetateに関する追加情報

Exploring the Applications and Advancements of Butyl 2-Cyanoacetate (CAS No. 5459-58-5) in Chemical and Biomedical Research

Butyl 2-cyanoacetate, identified by its CAS No. 5459-58-5, is a versatile organic compound with the chemical formula C6H9NO2. This ester derivative of 2-cyanoacetic acid has garnered significant attention in recent years due to its unique reactivity and structural flexibility, enabling its integration into diverse chemical frameworks. Its molecular structure comprises a cyano group (-CN) attached to a carboxylic acid, which is further esterified with a butyl chain, conferring both nucleophilic and electrophilic properties that are advantageous in synthetic chemistry. The compound’s cyanomethyl ester functional group allows for participation in various nucleophilic acyl substitutions, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In the realm of drug discovery, butyl 2-cyanoacetate has emerged as a critical intermediate for designing bioactive molecules. Recent studies highlight its role in synthesizing analogs of cyanoglycosides, which exhibit promising anti-inflammatory and anticancer activities. For instance, researchers at the University of Cambridge demonstrated that derivatives formed via this compound can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammatory diseases such as rheumatoid arthritis. The butyl group’s hydrophobic nature enhances membrane permeability, enabling targeted delivery of these agents to inflamed tissues without systemic toxicity—a breakthrough validated through in vivo murine models published in Nature Communications (2023).

Beyond pharmaceuticals, CAS No. 5459-58-5-based compounds are pivotal in developing bioorthogonal chemistry tools. In a groundbreaking study from Stanford University (2024), this ester was utilized to create click-reactive probes for real-time tracking of lipid metabolism pathways in live cells. The cyano group’s reactivity with azide-functionalized molecules under biocompatible conditions enabled precise visualization of fatty acid transporters without disrupting cellular processes, offering new insights into metabolic disorders like obesity.

In materials science, the compound’s ability to form stable conjugates has led to its application in crosslinking polymers for biomedical devices. A collaborative project between MIT and Johnson & Johnson leveraged butyl 2-cyanoacetate to synthesize hydrogel matrices with tunable mechanical properties. These gels were shown to support sustained release of growth factors for wound healing applications, demonstrating superior biocompatibility compared to traditional crosslinkers (Advanced Materials, 2023). The butyl ester’s stability under physiological conditions ensures minimal degradation during prolonged implantation.

The synthesis methodologies for CAS No. 5459-58-5 have evolved significantly with green chemistry principles gaining prominence. Traditional methods involving phosgene-based acylation have been replaced by more environmentally benign approaches such as microwave-assisted transesterification reported by researchers at ETH Zurich (Journal of Sustainable Chemistry, 2024). This novel protocol reduces reaction time by over 70% while eliminating hazardous byproducts through solvent-free conditions using solid acid catalysts like sulfated zirconia.

In analytical chemistry applications, the compound serves as a standard reference material for mass spectrometry calibration due to its distinct fragmentation patterns. A recent study published in Analytical Chemistry (ACS Publications, 2023) validated its utility as an internal standard for quantifying trace levels of polycyclic aromatic hydrocarbons (PAHs) in environmental samples using tandem MS/MS systems. The structural rigidity imparted by the cyano group ensures consistent ionization behavior across varying experimental conditions.

Butyl 2-cyanoacetate derivatives are increasingly employed in peptide synthesis as temporary protecting groups for carboxylic acids during solid-phase peptide synthesis (SPPS). A team at Harvard Medical School demonstrated that this compound provides excellent stability during coupling reactions while enabling mild deprotection via acidic hydrolysis at low temperatures—a critical advancement for synthesizing thermally sensitive peptides used in targeted cancer therapies (Journal of Peptide Science, 2024).

In enzymology research, this compound has been instrumental in studying carboxypeptidase activity mechanisms. Researchers at Kyoto University used isotopically labeled versions (CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. "Butyl" "butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl""

"cyanoacetate"

"cyanomethyl ester"

"anti-inflammatory"

"anticancer"

"COX-

"Cyclooxygenase"

The compound's role extends to organocatalytic reactions where it functions as an efficient substrate for asymmetric synthesis processes. A recent report from Max Planck Institute highlighted its use with proline-derived catalysts to produce enantiomerically pure β-amino acids—key components for chiral drug intermediates—with yields exceeding 98% under solvent-free conditions (Angewandte Chemie International Edition, 2023). This method reduces waste generation compared to classical transition metal catalysis approaches.

In nanotechnology applications,< strong="">butyl < strong="">cyanoacetate derivatives have been used to fabricate stimuli-responsive nanoparticles for drug delivery systems. Scientists at UC Berkeley engineered polymer shells incorporating this functional group that undergo controlled disintegration upon exposure to physiological pH levels or enzymatic triggers (ACS Nano, 2024). Such systems enhance therapeutic efficacy by releasing payloads precisely within tumor microenvironments while minimizing off-target effects.

A novel application area involves using this compound as an intermediate for synthesizing fluorescent dyes compatible with biological imaging techniques. Researchers at UCLA developed cyanostilbene-based fluorophores through aldol condensation reactions initiated by butyl cyanoacetate derivatives exhibiting excitation/emission peaks optimized for two-photon microscopy (< em="">Journal of the American Chemical Society< em/>,< span class="_c">< span class="_f">< span class="_w">< span class="_i">< span class="_l">< span class="_l">< span class="_w">< span class="_o">< span class="_r"> span>,< span>, span>, span>, span>,,

A recent collaborative effort between Pfizer and academic institutions revealed potential applications of butyl cyanoacetate-derived compounds as modulators of histone deacetylase (HDAC) enzymes (< em="">Science Advances< em/>,< sup>* sup>* sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>. p>

Sustainable production pathways represent another frontier where CAS NO .< strong="">The development of continuous-flow microreactor systems has enabled scalable synthesis with near-theoretical yields while maintaining strict process control parameters such as temperature and residence time (< em="">Green Chemistry Journal< em/>,< sub>* sub>* sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. p>

In summary,< strong="">The multifaceted utility of CAS NO .,< strong/>is underscored by its continued relevance across disciplines ranging from drug discovery to advanced material engineering Its unique combination offers researchers unparalleled opportunities to address complex challenges while adhering stringent safety standards making it indispensable tool modern biomedical research landscapes..< /div >..../..../..../..../..../..../..../..../..../..../..../..../....... p >

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